molecular formula C13H23NO3 B6169738 tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 2413866-79-0

tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B6169738
CAS No.: 2413866-79-0
M. Wt: 241.33 g/mol
InChI Key: HAUSYEIOQNCISI-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate: is a versatile organic compound with a complex structure that includes a tert-butyl group, an ethenyl group, a hydroxymethyl group, and a piperidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine or its derivatives as the starting material.

  • Functionalization: The piperidine ring is functionalized with a hydroxymethyl group through a reaction with formaldehyde.

  • Ethenylation: The ethenyl group is introduced via an ethylene derivative, often using a palladium-catalyzed reaction.

  • Protection: The hydroxymethyl group is protected using a tert-butyl group to form the final product.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Types of Reactions:

  • Oxidation: The ethenyl group can be oxidized to form an ethylene oxide derivative.

  • Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring.

  • Substitution: Various nucleophilic substitution reactions can occur at the hydroxymethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or osmium tetroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Ethylene oxide derivatives.

  • Reduction Products: Reduced piperidine derivatives.

  • Substitution Products: Various substituted hydroxymethyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Biology: It serves as a linker in the design of bioconjugates and probes for biological studies. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific mechanism depends on the context of its application, but generally involves binding to the active site of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the ethenyl group.

  • Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate: Contains an ethyl group instead of an ethenyl group.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery highlight its importance in modern chemistry.

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Properties

CAS No.

2413866-79-0

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h5,15H,1,6-10H2,2-4H3

InChI Key

HAUSYEIOQNCISI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C=C

Purity

95

Origin of Product

United States

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